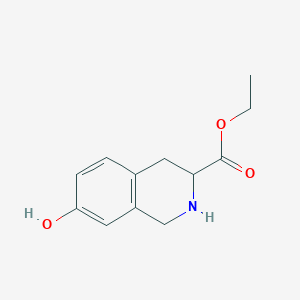

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 7 and an ethyl ester at position 2. Key physicochemical properties include a molecular formula of C₁₂H₁₅NO₃ (based on structural analogs in and ) and a molecular weight of approximately 233.25 g/mol (inferred from similar compounds in and ). Its stereochemistry and substitution pattern influence its biological interactions, particularly in receptor binding studies .

Properties

IUPAC Name |

ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-8-3-4-10(14)5-9(8)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVDNEJRIFFXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction-Based Synthesis

The most widely reported synthetic route to 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives, including the ethyl 7-hydroxy variant, involves the Pictet-Spengler cyclization of phenylalanine derivatives with formaldehyde or paraformaldehyde in acidic media.

- Procedure : Phenylalanine derivatives bearing hydroxyl groups at the 7-position react with formaldehyde in the presence of strong acids such as sulfuric acid or hydrobromic acid at temperatures between 50°C and 80°C for 3 to 12 hours.

- Advantages : This method is scalable and produces the desired tetrahydroisoquinoline core with moderate to good optical purity (50–85% ee).

- Safety Note : Hydrochloric acid is avoided due to the formation of mutagenic bis(chloromethyl)ether during the reaction.

Hydrolysis and Esterification Steps

After cyclization, the carboxylic acid group is typically esterified to the ethyl ester form. This can be achieved through standard esterification techniques or by using ethylating agents under controlled conditions.

Hydroxy Group Functionalization at the 7-Position

The 7-hydroxy substituent is introduced either by starting from appropriately substituted phenylalanine derivatives or via post-cyclization hydroxylation or nitration followed by reduction and hydrolysis steps:

- Nitration of isoquinoline derivatives predominantly occurs at the 7-position, followed by reduction to the amino group and hydrolysis to the hydroxy group under strong acid conditions at 140–180°C.

- Alkylation of the 7-hydroxy group with various alkyl halides or tosylates can be performed to modify the compound further.

Alternative Synthetic Routes

- Alkylation of 7-hydroxy-1,2,3,4-tetrahydroquinoline with trifluoroethyl tosylate or trifluoropropyl reagents has been reported to produce fluorinated derivatives, which can then be converted to the corresponding carboxylate esters.

- Reduction and chlorination steps involving lithium aluminium hydride and thionyl chloride are used in advanced synthetic routes to prepare intermediates for further functionalization.

Representative Synthesis Scheme

Analytical Data and Yields

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, thereby modulating immune responses . The hydroxy and ester groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroisoquinoline Derivatives

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 15912-55-7)

- Structure : Lacks the 7-hydroxy group.

- Molecular Formula: C₁₂H₁₅NO₂.

(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 150417-23-5)

- Structure : Methoxy group at position 7; methyl ester instead of ethyl ester.

- Similarity Score : 0.93 (structural similarity) .

- Key Differences : Methoxy substitution increases lipophilicity and may alter metabolic stability compared to the hydroxylated compound .

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 198021-01-1)

- Structure : Dimethoxy groups at positions 5 and 7.

Functional Group Modifications

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS 152286-30-1 and 35186-98-2)

- Structure : Carboxylic acid instead of ethyl ester.

- Key Differences : The carboxylic acid form is more polar, reducing cell membrane permeability but increasing solubility in aqueous environments. This impacts bioavailability and pharmacokinetics .

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 28358-72-7)

Positional Isomers and Heterocyclic Analogs

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Structure : Hydroxyl group at position 6 instead of 7.

- Key Differences : Positional isomerism affects steric and electronic interactions. For example, 6-hydroxy derivatives may exhibit distinct binding affinities in opioid receptor studies compared to 7-hydroxy isomers .

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)

- Structure: Quinoline core with chloro and methyl substituents.

- Molecular Formula: C₁₃H₁₂ClNO₃.

- Key Differences: The fully aromatic quinoline ring lacks the partial saturation of tetrahydroisoquinolines, leading to differences in π-π stacking interactions and metabolic pathways .

Research Findings and Pharmacological Implications

- Synthetic Utility: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a precursor in synthesizing conformationally constrained amino acids, which are valuable in peptide mimetics and receptor antagonists .

- Biological Activity: Hydroxyl and ester groups in tetrahydroisoquinolines are critical for κ-opioid receptor antagonism, as seen in related compounds like BU09059 .

- Comparative Solubility : Ethyl esters generally exhibit higher lipophilicity (LogP ~2.0–2.5) than carboxylic acids (LogP ~1.0–1.5), enhancing blood-brain barrier penetration .

Data Table: Key Compounds and Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₂H₁₅NO₃ | ~233.25 | 7-OH, 3-COOEt | High polarity, receptor binding potential |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (15912-55-7) | C₁₂H₁₅NO₂ | 205.26 | None | Lower solubility, higher LogP |

| (S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (150417-23-5) | C₁₂H₁₅NO₃ | 233.25 | 7-OCH₃, 3-COOMe | Enhanced metabolic stability |

| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (152286-30-1) | C₁₀H₁₁NO₃ | 193.20 | 7-OH, 3-COOH | High aqueous solubility, low bioavailability |

Biological Activity

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound within the tetrahydroisoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, highlighting research findings, potential applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core structure characterized by:

- Hydroxyl group at the 7-position

- Ethyl ester at the 3-carboxylate position

This unique configuration contributes to its potential therapeutic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 235.26 g/mol |

| CAS Number | 206201-87-8 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A notable study explored its effects on Ehrlich Ascites Carcinoma (EAC) cells in mice. The findings included:

- 100% decrease in tumor cell viability in treated mice compared to controls.

- Enhanced antioxidant capacity and apoptotic activity.

- No adverse effects on liver and kidney functions as confirmed through histopathological examinations .

Interaction Profiles

The compound interacts with various biological targets, influencing multiple pathways:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Antioxidant Activity : Protects against oxidative stress, potentially mitigating cancer progression.

Comparative Analysis with Similar Compounds

This compound can be compared to other tetrahydroisoquinoline derivatives regarding their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Different position of hydroxyl group |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl substitution at nitrogen | Variation in nitrogen substitution |

| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group instead of hydroxyl | Alters electronic properties and solubility |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl substitution at nitrogen | Enhances lipophilicity and potential activity |

The specific hydroxyl and carboxylate functionalities of this compound may confer distinct biological activities compared to its analogs.

Molecular Docking Studies

Molecular docking studies reveal that this compound binds effectively to key receptors involved in cancer progression. The binding interactions suggest potential pathways for therapeutic intervention:

- Receptor Binding : Interactions with breast cancer mutant receptors indicate a mechanism for inhibiting tumor growth.

Antioxidant Mechanisms

The compound's antioxidant properties are critical in reducing oxidative stress in cells:

- Total Antioxidant Capacity : Evaluated in liver and kidney tissues during studies showed significant protective effects against oxidative damage.

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of a phenyl ethylamine precursor with a carbonyl compound (e.g., via Pictet-Spengler reaction under acidic conditions) to form the tetrahydroisoquinoline core .

- Step 2 : Esterification at the 3-position using ethyl chloroformate or ethanol in the presence of a coupling agent (e.g., DCC) .

- Step 3 : Hydroxylation at the 7-position via electrophilic aromatic substitution or directed ortho-metalation .

- Key Variables : Acid catalyst choice (e.g., trifluoroacetic acid vs. HCl) impacts cyclization efficiency, while temperature control during esterification minimizes side reactions like hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm regiochemistry of the hydroxyl and ester groups. Aromatic proton splitting patterns (e.g., doublets at δ 6.5–7.0 ppm) distinguish substitution positions .

- X-ray Crystallography : Programs like SHELX or OLEX2 resolve stereochemistry and hydrogen-bonding networks. For example, the half-chair conformation of the tetrahydroisoquinoline ring and intramolecular H-bonding between the hydroxyl and ester groups are critical for stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) and detects impurities (e.g., de-esterified byproducts) .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : –20°C in amber vials under inert gas (argon) to prevent oxidation of the hydroxyl group and ester hydrolysis .

- Stability Table :

| Condition | Degradation Pathway | Half-Life (25°C) | Mitigation Strategy |

|---|---|---|---|

| Light | Photooxidation | 48 hours | Use UV-filtered glass |

| Humidity | Ester hydrolysis | 72 hours | Desiccant (silica gel) |

| Oxygen | Radical formation | 96 hours | Nitrogen purging |

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity, and how can enantiomeric purity be controlled during synthesis?

- Methodological Answer :

- Stereochemical Impact : The (S)-enantiomer often shows higher receptor binding affinity due to spatial compatibility with chiral binding pockets (e.g., in neurotransmitter transporters) .

- Enantiocontrol :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during Pictet-Spengler reactions .

- Analytical chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (hexane:isopropanol = 90:10) achieves >99% ee .

Q. What computational and experimental strategies resolve contradictions in receptor binding data for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations predict binding modes to targets like σ receptors. Discrepancies between predicted and experimental IC50 values may arise from solvent effects or protein flexibility .

- SPR vs. Radioligand Assays : Surface plasmon resonance (SPR) measures real-time kinetics but may overlook membrane permeability, whereas radioligand assays (e.g., [3H]-DTG binding) better reflect intracellular target engagement .

- Case Study : A 10-fold difference in Ki values between assays was traced to buffer pH affecting protonation of the hydroxyl group .

Q. How can structure-activity relationship (SAR) studies optimize neuroprotective efficacy while minimizing off-target effects?

- Methodological Answer :

- SAR Modifications :

| Position | Modification | Effect |

|---|---|---|

| 7-OH | Methyl ether | ↑ Lipophilicity (logP +0.5), ↓ antioxidant activity |

| 3-COOEt | Amide swap | ↑ Metabolic stability, ↓ CNS penetration |

- In Vivo Testing : Zebrafish models assess blood-brain barrier permeability via fluorescent analogs, while microdialysis in rats quantifies extracellular dopamine modulation .

Data Contradiction Analysis

Q. Why do cytotoxicity assays (MTT vs. LDH release) yield conflicting results for this compound?

- Methodological Answer :

- MTT Artifacts : The compound’s redox-active hydroxyl group may directly reduce tetrazolium salts, inflating false viability readings. Use resazurin (Alamar Blue) as an alternative .

- LDH Specificity : Confirm membrane integrity via parallel propidium iodide staining to distinguish necrotic vs. apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.